molecular formula C23H17N3OS B2384537 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 314055-01-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2384537
CAS No.: 314055-01-1
M. Wt: 383.47
InChI Key: GARDFOJAXJZSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is built on a multifunctional scaffold that integrates a quinoline carboxamide core with a cyano-substituted thiophene ring, a structural motif known to be of significant interest in medicinal chemistry . Compounds featuring similar polyfunctional substituted heterocyclic systems, particularly those incorporating the benzo[b]thiophene and quinoline moieties, have demonstrated considerable potential in antiproliferative applications . Specifically, related molecular structures have been synthesized and evaluated in vitro against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), where they revealed high inhibitory effects . The presence of the electron-withdrawing cyano group on the thiophene ring enhances the reactivity of the system, making it a valuable precursor for further heterocyclic transformations and structure-activity relationship (SAR) studies . The strategic fusion of these heterocycles is a common approach in the design of new bioactive agents, as it can lead to molecules that interact with specific biological targets. This compound is offered to support ongoing investigations in drug discovery, providing researchers with a key intermediate for the development of novel therapeutic candidates.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-14-15(2)28-23(19(14)13-24)26-22(27)18-12-21(16-8-4-3-5-9-16)25-20-11-7-6-10-17(18)20/h3-12H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARDFOJAXJZSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reactions: The final step involves coupling the thiophene and quinoline moieties through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide. For instance, a synthesized derivative displayed significant antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests that the compound may selectively target cancerous cells, making it a candidate for further research in oncology.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies indicated that it could act as a 5-lipoxygenase inhibitor, which is crucial for the inflammatory response . This mechanism suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the quinoline and thiophene rings can significantly influence the compound's potency and selectivity against specific biological targets . For instance, modifications to the thiophene moiety have been shown to enhance anticancer activity while maintaining low toxicity levels.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated selective targeting of cancer cells with IC50 values indicating significant potency.
Anti-inflammatory PotentialIdentified as a possible 5-lipoxygenase inhibitor through molecular docking studies.
Synthesis and CharacterizationEmphasized efficient synthesis methods and confirmed structure through advanced spectroscopic techniques.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Quinoline Carboxamide Derivatives
Compound Name Quinoline Substituent Amide Substituent Molecular Weight Key Functional Groups Bioactivity (Source)
Target Compound 2-phenyl 3-cyano-4,5-dimethylthiophen-2-yl Not specified Cyano, Thiophene, Quinoline Not reported in evidence
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine core (not quinoline) 3-cyano-4,6-distyrylpyridin-2-yl Not specified Cyano, Pyridine, Thioacetamide Insecticidal (LC₅₀: 0.03 ppm vs. aphids)
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide 2-(thiophen-2-yl) 3-methoxyphenyl Not specified Methoxy, Thiophene, Quinoline Not reported
2-(5-chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide 2-(5-chloro-2-thienyl) 4-phenoxyphenyl 456.94 Chloro, Thiophene, Phenoxy Not reported
N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives (5a5–5b1) 2-phenyl Aminoalkyl groups (e.g., morpholino, dimethylamino) 450–550 (approx.) Quinoline, Amide, Aminoalkyl Antibacterial (MIC: 1–4 µg/mL)
Key Observations:

Role of the Cyano Group: Compound 2 (from ) contains a cyano group on a pyridine ring and exhibits potent insecticidal activity (LC₅₀ 0.03 ppm), outperforming acetamiprid .

Thiophene vs. Pyridine Substituents: Thiophene-containing analogs (e.g., –12) lack direct activity data but share structural similarities with the target compound.

Quinoline Core Modifications: The 2-phenyl group on the quinoline core is conserved across multiple analogs (e.g., –12). This substituent may stabilize π-π interactions with biological targets, such as enzymes or DNA .

Bioactivity and Mechanism of Action

Insecticidal Activity:
  • Compound 2 () demonstrates that the combination of a cyano group and an open-chain structure enhances aphid toxicity. The target compound’s rigid thiophene ring and cyano group may similarly optimize target binding, though its closed structure could reduce flexibility compared to Compound 2 .
Antibacterial Activity:
  • Quinoline-4-carboxamides with aminoalkyl substituents () show moderate antibacterial activity (MIC 1–4 µg/mL).

Physicochemical Properties

  • Lipophilicity : The 4,5-dimethylthiophene group in the target compound likely increases logP compared to analogs with polar substituents (e.g., methoxy or chloro groups), favoring passive diffusion across biological membranes.
  • Solubility: The cyano group may reduce aqueous solubility relative to aminoalkyl-substituted analogs (), necessitating formulation adjustments for in vivo applications.

Biological Activity

Overview

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features and functional groups suggest potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

PropertyDetails
IUPAC Name This compound
Molecular Formula C24H19N3OS
Molecular Weight 399.49 g/mol
Canonical SMILES CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N)C
InChI InChI=1S/C24H19N3OS/c1-14-16(3)29-24(19...)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit or activate various enzymes, receptors, or nucleic acids, influencing key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit certain kinases that play a crucial role in cancer cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, the compound has been shown to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties. Preliminary data indicate that it can inhibit viral replication in vitro by interfering with viral entry mechanisms or replication processes .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced G0/G1 phase cell cycle arrest .
  • Antimicrobial Screening : In a comparative study against standard antibiotics, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 12.5 µg/mL and 25 µg/mL respectively .

Q & A

Q. What are the key synthetic pathways for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thiophene and quinoline precursors. Key steps include:

Amide bond formation : Coupling the thiophene-2-amine derivative with 2-phenylquinoline-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane .

Purification : Flash chromatography (e.g., 30 g silica gel with ethyl acetate/hexane gradients) and recrystallization (methanol/dichloromethane) are critical for achieving >95% purity. Reaction progress is monitored via TLC and confirmed by 1^1H NMR and ESI-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use computational tools (e.g., DFT calculations) to analyze bond lengths, angles, and electron density distribution. Experimental validation includes:
  • Spectroscopy : 1^1H/13^13C NMR for functional group identification and regiochemistry.
  • Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, particularly for polymorph screening .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., A549 lung carcinoma). Pair with enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. For anti-inflammatory potential, measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact target affinity and metabolic stability?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :
  • Modify the thiophene ring : Replace cyano (-CN) with acetyl or methoxy groups to alter electron-withdrawing/donating effects.
  • Quinoline substitution : Introduce halogens (e.g., F, Cl) at the 2-phenyl position to enhance lipophilicity and target binding .
    Assess metabolic stability via hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation. Compare with analogs like N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide to identify metabolically resistant motifs .

Q. What computational strategies can predict binding modes with biological targets (e.g., glucagon receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to model interactions with the glucagon receptor (PDB ID: 5EE7). Focus on:
  • Key binding pockets : Map interactions between the quinoline core and hydrophobic residues (e.g., Phe184, Trc274).
  • Free energy calculations (MM/GBSA) : Quantify binding affinities and validate with mutagenesis studies .
    Cross-validate with MD simulations (AMBER, GROMACS) to assess conformational stability over 100 ns trajectories .

Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer : Conduct dose-response studies to identify biphasic effects (e.g., pro-apoptotic at high concentrations vs. anti-inflammatory at low doses). Use transcriptomics (RNA-seq) to profile pathway activation (e.g., NF-κB vs. MAPK). Compare results with structurally similar compounds (e.g., N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide) to isolate substituent-specific effects .

Key Research Gaps and Future Directions

  • Target Identification : Use chemoproteomics (activity-based protein profiling) to map off-target interactions.
  • In Vivo Pharmacokinetics : Conduct rodent studies to assess oral bioavailability and brain penetration, leveraging the compound’s logP (~3.5) .
  • Toxicogenomics : Evaluate genotoxicity via Ames test and micronucleus assay to mitigate developmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.